Elevated Lipophilicity vs. Unsubstituted Phenyl Analog: XLogP3 Comparison
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate exhibits a computed XLogP3-AA value of 2.3, compared to 1.9 for its direct analog methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 29097-01-6) [1]. This +0.4 log unit increase reflects the contribution of the meta-methyl group to overall hydrophobicity. In medicinal chemistry campaigns, a ΔlogP of this magnitude is sufficient to alter membrane permeability, plasma protein binding, and oral absorption of derived compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: XLogP3-AA = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Procurement decisions driven by desired physicochemical profile of final compounds can rely on this quantifiable lipophilicity difference to select the appropriate building block without requiring de novo experimental measurement.
- [1] PubChem. XLogP3-AA values for CID 52991975 (2.3) and CID 4191879 (1.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
